1,4-Diaminobenzene dihydrochloride
Overview
Description
1,4-phenylenediamine dihydrochloride appears as white to slightly reddish crystals or gray powder. (NTP, 1992)
Mechanism of Action
Target of Action
1,4-Diaminobenzene dihydrochloride, also known as p-Phenylenediamine dihydrochloride, is an azo dye intermediate . It is a small molecule that belongs to the class of organic compounds known as aniline and substituted anilines .
Mode of Action
As an azo dye intermediate, it is likely involved in the formation of complex dye structures .
Biochemical Pathways
It is known to be used in the hair dye, polymer, and textile industries . In the context of hair dyes, it acts as a precursor agent in oxidative dyes .
Pharmacokinetics
It is known that the substance can be absorbed into the body by inhalation, through the skin, and by ingestion .
Result of Action
Exposure to the substance may cause effects on the blood and kidneys, potentially resulting in the formation of methaemoglobin and kidney impairment .
Biochemical Analysis
Biochemical Properties
1,4-Diaminobenzene dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain oxidoreductase enzymes, which catalyze the oxidation-reduction reactions involving this compound. The interactions between this compound and these enzymes often result in the formation of colored products, which are useful in analytical chemistry and diagnostic assays .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and antioxidant defense . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain oxidoreductase enzymes by binding to their active sites, thereby preventing the normal catalytic process . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air, leading to the formation of degradation products that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, which may affect cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxic effects, including oxidative stress, tissue damage, and organ dysfunction . Studies in animal models have shown that there is a threshold dose above which the toxic effects of this compound become significant, and prolonged exposure to high doses can result in severe health consequences.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and detoxification. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to form reactive intermediates . These intermediates can further react with cellular macromolecules, leading to the formation of adducts and potential cellular damage. The metabolic pathways of this compound also involve conjugation reactions with glutathione and other detoxifying agents, which help to neutralize its toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial function. The localization of this compound to different subcellular compartments can influence its biochemical properties and interactions with biomolecules.
Properties
IUPAC Name |
benzene-1,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.2ClH/c7-5-1-2-6(8)4-3-5;;/h1-4H,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXMNTLBLQNMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2.2ClH, Array, C6H10Cl2N2 | |
Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18193 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106-50-3 (Parent) | |
Record name | 1,4-Diaminobenzene dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021141 | |
Record name | 1,4-Benzenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-phenylenediamine dihydrochloride appears as white to slightly reddish crystals or gray powder. (NTP, 1992), White to slightly reddish solid; [ICSC] Off-white crystalline powder; [MSDSonline], WHITE-TO-SLIGHTLY-REDDISH CRYSTALS. | |
Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18193 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-Diaminobenzene dihydrochloride | |
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URL | https://haz-map.com/Agents/4869 | |
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Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, ETHER, Solubility in water: very good | |
Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18193 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,4-DIAMINOBENZENE DIHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 6.2 | |
Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
WHITE TO SLIGHTLY REDDISH CRYSTALS | |
CAS No. |
624-18-0 | |
Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18193 | |
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Record name | 1,4-Diaminobenzene dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, hydrochloride (1:2) | |
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Record name | 1,4-Benzenediamine dihydrochloride | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,4-diamine dihydrochloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.850 | |
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Record name | P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL418131I1 | |
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Record name | 1,4-DIAMINOBENZENE DIHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
greater than 392 °F (NTP, 1992), 275 °C | |
Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18193 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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